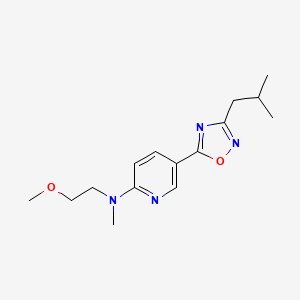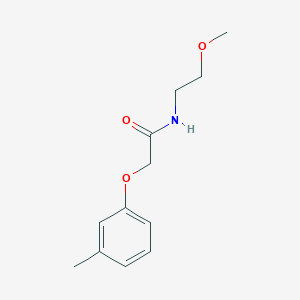
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. It was initially developed as a potential therapeutic agent for opioid addiction and pain management. CTAP has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide acts as a competitive antagonist at the mu-opioid receptor, which is responsible for the analgesic and addictive effects of opioids. By blocking the mu-opioid receptor, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to decrease the rewarding effects of opioids, reduce drug-seeking behavior, and decrease the severity of withdrawal symptoms. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several potential directions for future research on N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide analogs. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide may have potential applications in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential of N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide and its analogs in these areas.
Synthesemethoden
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with diphenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then treated with thiophene-2-carboxylic acid chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been extensively studied for its potential applications in opioid addiction and pain management. It has been shown to block the effects of opioids in animal models, making it a promising candidate for the treatment of opioid addiction. Additionally, N-(2-chlorophenyl)-4,5-diphenyl-3-thiophenecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional opioid painkillers.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4,5-diphenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNOS/c24-19-13-7-8-14-20(19)25-23(26)18-15-27-22(17-11-5-2-6-12-17)21(18)16-9-3-1-4-10-16/h1-15H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWDOYWGHRPOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)



![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)